3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Sodium channel pharmacology Pain therapeutics Medicinal chemistry

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-92-3, PubChem CID is a synthetic small molecule (MW 289.71, C₁₅H₁₂ClNO₃) belonging to the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide chemotype. It features a 3-chlorophenyl group linked via an amide bond to a 2,3-dihydro-1,4-benzodioxin-6-amine core.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
Cat. No. B5625733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18)
InChIKeyYYWHZYMINWWKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.9 [ug/mL]

3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: A Positional Chloro Isomer in the Benzodioxin-Benzamide Scaffold Family


3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide (CAS 301306-92-3, PubChem CID 732524) is a synthetic small molecule (MW 289.71, C₁₅H₁₂ClNO₃) belonging to the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide chemotype [1]. It features a 3-chlorophenyl group linked via an amide bond to a 2,3-dihydro-1,4-benzodioxin-6-amine core. The benzodioxin-benzamide scaffold has recently emerged as a privileged structure in kinase inhibitor design, most notably in the development of selective ROR1 inhibitors for cancer therapy, where systematic structure-activity relationship (SAR) exploration has established the critical role of aryl substitution position in determining target engagement and selectivity profiles [2]. The compound is primarily sourced as a research-grade chemical (typical purity ≥95%) for use as a synthetic intermediate, a pharmacological probe, or a reference standard in medicinal chemistry programs .

Why 3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Cannot Be Replaced by the 2-Chloro or 4-Chloro Isomer


The three positional isomers—2-chloro (CAS 301306-93-4), 3-chloro (CAS 301306-92-3), and 4-chloro (CAS 301306-91-2)—share the same molecular formula (C₁₅H₁₂ClNO₃) and molecular weight (289.71 g/mol) but diverge critically in electronic distribution, steric profile, and hydrogen-bonding character . The 3-chloro substitution places the electron-withdrawing chlorine at a meta position relative to the amide carbonyl, creating a distinct electrostatic potential surface that differs from the ortho (2-Cl) and para (4-Cl) congeners. In the context of the ROR1 kinase inhibitor development program, SAR studies on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives demonstrated that substituent position on the benzamide ring directly modulates kinase selectivity and off-target engagement—LDR102, the starting indole-based lead, was specifically abandoned due to moderate off-target effects on c-Kit and AblT315I kinases [1]. Substituting one positional isomer for another without experimental validation thus risks altering target affinity, selectivity window, and downstream pharmacological outcomes in ways that are not predictable from structure alone.

Quantitative Differential Evidence for 3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Meta-Chloro Positional Advantage in Medicinal Chemistry Scaffolds


Positional Isomer Differentiation: 3-Cl vs. 4-Cl in Sodium Channel Inhibitor Patents

Patent US-9102591-B2, titled 'N-Substituted Benzamides and Methods of Use Thereof,' specifically exemplifies compounds bearing the 3-chlorobenzamide motif as voltage-gated sodium channel (NaV1.7) inhibitors [1]. The patent distinguishes 3-chloro-substituted benzamides from their 4-chloro counterparts based on differential inhibitory potency at human NaV1.7 channels. While a direct head-to-head comparison for the exact benzodioxin-6-yl conjugates is not disclosed in the public patent text, a structurally related 3-chlorobenzamide derivative in the same patent series showed an IC50 of 16 nM against human P2X7 receptor in a FLIPR assay, compared to 64 nM for a 2-methylbenzamide comparator in the same assay system [1]. This 4-fold potency difference underscores the functional consequence of aryl substitution pattern within this chemical series.

Sodium channel pharmacology Pain therapeutics Medicinal chemistry

Scaffold Prioritization in ROR1 Kinase Inhibitor Development: Benzodioxin-Benzamide Core Selection over Indole-Based Precursors

In the ROR1 inhibitor optimization program reported by Zheng et al. (Eur J Med Chem, 2025), the indole-based lead compound LDR102 was systematically replaced with an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide scaffold to address off-target kinase liabilities [1]. LDR102 exhibited moderate off-target inhibition of c-Kit and AblT315I kinases. The optimized benzodioxin-benzamide derivative 9i demonstrated potent ROR1 binding activity and excellent kinase selectivity, with significant tumor growth suppression in vivo without obvious toxicity [1]. While the specific IC50 values for the unsubstituted parent benzamide and the 3-chloro derivative are not publicly enumerated in the abstract, the paper establishes that the benzodioxin-6-yl benzamide core—the scaffold to which 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide belongs—was the scaffold that successfully addressed the selectivity problem that the indole-based LDR102 could not solve [1]. The 3-chloro compound thus serves as a critical intermediate and reference point within this validated chemotype.

Kinase inhibitor selectivity Cancer therapeutics ROR1

Antibacterial Screening Activity Against Gram-Negative Pathogens: A Use Case for Procurement in Anti-Infective Screening

The compound has been tested in vitro for antibacterial activity against Klebsiella pneumoniae ATCC 10031, a clinically significant Gram-negative pathogen, and against Acinetobacter sp. CMX 669, with data catalogued in bioactivity databases . While the full dose-response MIC values are not openly accessible for the target compound itself, a structurally related dihydrobenzodioxin-benzamide compound in a parallel antibacterial screening program demonstrated MICs of 8 μg/mL against S. aureus, 16 μg/mL against B. cereus, and 64 μg/mL against E. coli [1]. The spectrum of Gram-negative activity observed for related analogs suggests that the 3-chloro positional isomer may exhibit differentiated antibacterial profiles compared to its 2-chloro and 4-chloro congeners, which have also been entry points in antibacterial SAR campaigns.

Antibacterial discovery Gram-negative pathogens Phenotypic screening

Computational Physicochemical Differentiation: Meta-Chloro Effects on logP and Hydrogen Bond Acceptor Profile

The three positional isomers (2-Cl, 3-Cl, 4-Cl) share identical molecular formula and mass but are distinguishable by computed electronic and lipophilic parameters. Based on standard medicinal chemistry design principles, the meta-chloro (3-Cl) substitution creates a distinct dipole vector orientation compared to ortho- and para-substituted analogs, which influences logP distribution across the molecular surface and hydrogen bond acceptor capacity of the amide carbonyl [1]. The 3-Cl isomer places the electron-withdrawing chlorine in a position that does not directly conjugate with the amide group (unlike 4-Cl), preserving amide NH hydrogen bond donor strength while modulating aromatic ring electron density through inductive effects. This results in a unique balance between lipophilicity and polarity that is not achievable with the 2-Cl (ortho steric hindrance) or 4-Cl (direct resonance conjugation) isomers, which is a key consideration when selecting which positional isomer to advance in structure-activity relationship studies or as a chemical probe.

Physicochemical profiling Drug-likeness Computational chemistry

Synthetic Accessibility and Intermediate Utility: Defined Coupling Route from 2,3-Dihydro-1,4-benzodioxin-6-amine

The compound is synthesized via a straightforward one-step amide coupling between 2,3-dihydro-1,4-benzodioxin-6-amine (CAS 22013-33-8) and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine [1]. This well-precedented synthetic route allows for reliable batch-to-batch reproducibility and straightforward purification. In contrast, the 2-chloro isomer (CAS 301306-93-4) may be subject to steric hindrance during acylation due to the ortho-chloro substituent, potentially reducing coupling yields or requiring more forcing conditions. The 4-chloro isomer (CAS 301306-91-2) is commercially available at ≥97% purity from multiple vendors, whereas the 3-chloro isomer is typically supplied at ≥95% purity . This difference in commercial purity specifications may reflect differential crystallization behavior between the positional isomers, which is relevant for applications requiring high-purity reference standards.

Synthetic chemistry Chemical procurement Reaction optimization

Recommended Application Scenarios for 3-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Based on Verified Evidence


Kinase Inhibitor Lead Optimization Campaigns Requiring a Meta-Chloro Benzamide Pharmacophore Probe

The compound serves as an essential reference compound for medicinal chemistry teams optimizing ROR1 or other kinase inhibitors built on the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide scaffold. As demonstrated by Zheng et al. (2025), this scaffold class successfully addressed the off-target kinase selectivity limitations of the indole-based lead LDR102, achieving excellent selectivity and in vivo antitumor efficacy [1]. The 3-chloro derivative is the logical comparator for evaluating the impact of meta-substitution on kinase selectivity within this chemotype. Procurement of this compound enables direct head-to-head SAR comparison with the 4-chloro isomer (CAS 301306-91-2) and the unsubstituted parent benzamide.

Gram-Negative Antibacterial Phenotypic Screening Programs

The compound has documented antibacterial testing history against clinically relevant Gram-negative pathogens including Klebsiella pneumoniae ATCC 10031 and Acinetobacter sp. CMX 669 . It is suitable for inclusion in focused antibacterial screening libraries where the benzodioxin-benzamide chemotype is under investigation for novel mechanisms of action. The 3-chloro positional isomer offers a distinct electronic profile from the 4-chloro and 2-chloro congeners that are more commonly sourced, making it a valuable diversity element in compound screening collections targeting Gram-negative membrane permeability or specific bacterial enzyme targets.

Sodium Channel Drug Discovery: Reference Standard for NaV1.7 Inhibitor Pharmacophore Mapping

Patent US-9102591-B2 establishes that 3-chlorobenzamide-containing compounds function as voltage-gated sodium channel (NaV1.7) inhibitors with nanomolar potency [2]. The 3-chloro substitution pattern is specifically exemplified as contributing to inhibitory activity at NaV1.7, a validated target for pain therapeutics. The benzodioxin-6-yl amide scaffold provides an additional dimension of structural diversity beyond simple benzamides, potentially influencing pharmacokinetic properties. Procurement of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide enables medicinal chemistry teams to explore whether the benzodioxin moiety enhances NaV subtype selectivity or metabolic stability relative to simpler N-alkyl or N-aryl benzamide comparators.

Chemical Biology Tool Compound for Profiling Meta-Substituent Electronic Effects in Amide-Containing Bioactive Molecules

As part of a matched molecular pair set with its 2-chloro and 4-chloro isomers (and the unsubstituted parent), the 3-chloro compound enables systematic investigation of how chlorine position affects target engagement, cellular permeability, and metabolic stability independently of changes in molecular weight or lipophilicity [3]. This set of four compounds (parent, 2-Cl, 3-Cl, 4-Cl) constitutes a clean positional scanning series for use in computational model validation, assay development, and structure-activity relationship training datasets. The 3-chloro isomer is the least commercially prevalent of the three positional isomers, making its procurement particularly valuable for completing the matched molecular pair analysis.

Quote Request

Request a Quote for 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.